1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that combines several functional groups, including a thiazole ring, a pyrazole ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazole ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling.
Properties
Molecular Formula |
C19H13ClF3N3O2S |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)15-10-29-17(24-15)26-18(28,19(21,22)23)9-14(25-26)13-3-1-2-4-16(13)27/h1-8,10,27-28H,9H2 |
InChI Key |
MHQQUTDABPLFII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
Origin of Product |
United States |
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